![molecular formula C36H42N12O2S2 B14236664 11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] CAS No. 556815-07-7](/img/structure/B14236664.png)
11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] is a complex organic compound characterized by the presence of disulfide bonds and tricyanopyrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] typically involves multiple steps, starting with the preparation of the tricyanopyrazine moiety. This is followed by the introduction of the disulfide linkage and the attachment of the undecanamide chains. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.
Substitution: The tricyanopyrazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its disulfide bonds.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The
Properties
CAS No. |
556815-07-7 |
|---|---|
Molecular Formula |
C36H42N12O2S2 |
Molecular Weight |
738.9 g/mol |
IUPAC Name |
11-[[11-oxo-11-[(3,5,6-tricyanopyrazin-2-yl)amino]undecyl]disulfanyl]-N-(3,5,6-tricyanopyrazin-2-yl)undecanamide |
InChI |
InChI=1S/C36H42N12O2S2/c37-21-27-29(23-39)45-35(31(25-41)43-27)47-33(49)17-13-9-5-1-3-7-11-15-19-51-52-20-16-12-8-4-2-6-10-14-18-34(50)48-36-32(26-42)44-28(22-38)30(24-40)46-36/h1-20H2,(H,45,47,49)(H,46,48,50) |
InChI Key |
VJSFACKJRQBDRX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCSSCCCCCCCCCCC(=O)NC1=NC(=C(N=C1C#N)C#N)C#N)CCCCC(=O)NC2=NC(=C(N=C2C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


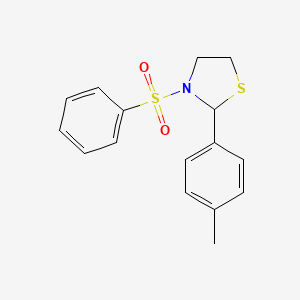
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
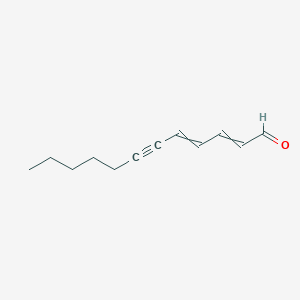

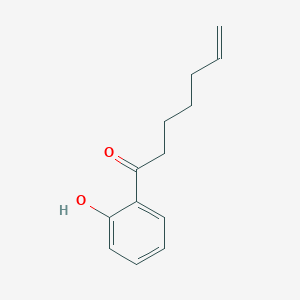
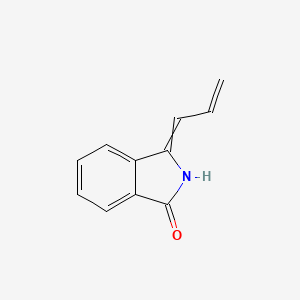


![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)

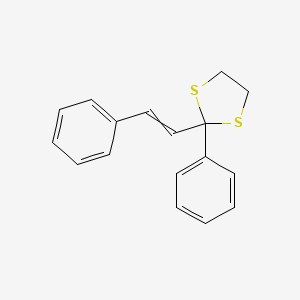
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
